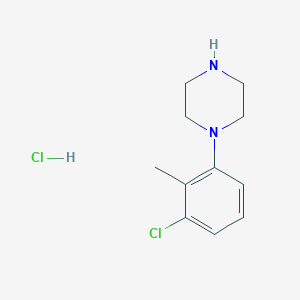

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKVCPQBPIHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76835-15-9 | |

| Details | Compound: Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:2) | |

| Record name | Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796856-42-3 | |

| Record name | Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796856-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with piperazine in the presence of a suitable solvent and catalyst. One common method includes the following steps:

Starting Materials: 3-chloro-2-methylaniline and piperazine.

Solvent: Anhydrous ethanol or methanol.

Catalyst: Acid catalyst such as hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes, automated synthesis, and the use of high-throughput screening to optimize reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the aromatic ring or the piperazine ring can lead to different derivatives

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

Substitution: Formation of various substituted piperazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced piperazine derivatives

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Arylpiperazine derivatives exhibit diverse biological activities depending on substituent patterns on the phenyl ring. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of Key Arylpiperazine Derivatives

Pharmacological Activity

- 5-HT Receptor Affinity: 1-(3-Chlorophenyl)piperazine (mCPP): Exhibits agonist activity at 5-HT1B and 5-HT2C receptors, influencing serotonin pathways in epilepsy and depression models . 1-(2-Methoxyphenyl)piperazine: Shows partial agonism at 5-HT1A receptors, reducing sympathetic nerve discharge and blood pressure in preclinical studies .

Antimicrobial Activity :

- Piperazines with halogen and alkyl substituents (e.g., 4-Cl, propyl) demonstrate enhanced antibacterial efficacy. For example, 1-(4-chlorophenyl)-1-propylpiperazine showed a 22 mm inhibition zone against S. aureus, surpassing ampicillin (18 mm) . The methyl group in 1-(3-Chloro-2-methylphenyl)piperazine may similarly improve membrane penetration and activity against Gram-positive bacteria .

Biological Activity

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride (CAS No. 796856-42-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, alongside case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorinated aromatic moiety, which is crucial for its biological activity. The presence of the chlorine atom and the methyl group on the phenyl ring may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against several strains.

- Anticancer Properties : Research indicates possible cytotoxic effects on cancer cell lines.

- Neuroactive Effects : The compound may exhibit activity related to neurotransmitter systems.

The mechanism of action is not fully elucidated; however, it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in cellular signaling pathways. The piperazine core often serves as a scaffold for binding to various biological targets.

Antimicrobial Activity

A study evaluated the antibacterial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Pseudomonas aeruginosa | 0.100 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines, including pancreatic and breast cancer. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MiaPaCa2 (Pancreatic) | 15 |

| MCF-7 (Breast) | 20 |

| BxPC3 (Pancreatic) | 12 |

The data suggest that the compound has promising anticancer activity, warranting further investigation into its therapeutic potential.

Comparative Analysis

When compared to similar compounds, such as other piperazine derivatives, this compound demonstrates unique efficacy profiles in both antimicrobial and anticancer assays. Its chlorinated structure appears to enhance its biological activity compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride, and how can purity be maximized during purification?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-2-methylphenylamine and piperazine derivatives under acidic conditions. Purification steps may include recrystallization using ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity. Residual solvents and byproducts (e.g., unreacted amines) should be monitored via TLC or GC-MS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with aromatic protons in the 6.8–7.5 ppm range and piperazine protons at 2.5–3.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular mass (C11H15Cl2N2, theoretical MW: 247.07). Purity should be confirmed via HPLC with UV detection at 254 nm .

Q. How should researchers handle discrepancies in melting point data across literature sources?

- Methodological Answer : Variability in melting points (e.g., 210–215°C) may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and control crystallization conditions (e.g., solvent polarity, cooling rate) to isolate the desired polymorph .

Advanced Research Questions

Q. What computational strategies can predict the pharmacological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against serotonin receptors (e.g., 5-HT1A/5-HT2C) can model binding affinity. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) may explain variations in activity across analogs. Validate predictions with in vitro receptor binding assays .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Discrepancies in acute oral toxicity (e.g., LD50 ranges) may stem from impurity profiles or experimental models (e.g., rodent vs. zebrafish). Conduct impurity profiling via LC-MS and comparative toxicity studies using standardized OECD guidelines. Structural analogs (e.g., mCPP hydrochloride) show similar organ toxicity, suggesting shared metabolic pathways .

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, acidic/alkaline hydrolysis). Degradation products (e.g., hydrolyzed piperazine rings or demethylated aryl groups) can be identified via UPLC-QTOF-MS. Forced degradation studies should inform storage recommendations (e.g., desiccated, -20°C) .

Q. How does the chloro-methyl substitution pattern influence reactivity in multi-step syntheses?

- Methodological Answer : The 3-chloro-2-methyl group enhances steric hindrance, reducing unwanted ring-opening reactions. However, it may slow nucleophilic aromatic substitution. Use DFT calculations (e.g., Gaussian) to model transition states and optimize reaction conditions (e.g., elevated temperatures, polar aprotic solvents) .

Data Contradiction Analysis

Q. Why do pharmacological studies report conflicting efficacy data for this compound as a serotonin receptor modulator?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, radioligand concentrations) may explain discrepancies. Cross-validate using functional assays (e.g., cAMP accumulation for 5-HT1A) and compare with structurally defined standards (e.g., WAY-100635). Meta-analyses of Ki values across studies can identify outliers .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.